Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S2/c1-22-15(19)13-12(8-4-2-3-5-9(8)24-13)16-14(18)10-6-7-11(23-10)17(20)21/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFDPUWCKZRRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. It has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties . Additionally, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions may involve the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as Methyl benzo[b]thiophene-2-carboxylate and 5-Nitro-2-thiophenecarboxaldehyde . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For example, Methyl benzo[b]thiophene-2-carboxylate is primarily used in material science applications, whereas 5-Nitro-2-thiophenecarboxaldehyde is studied for its antimicrobial activity .
Biological Activity
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Contains a nitro group which may enhance biological activity through redox reactions.
- The presence of thiophene rings contributes to its aromatic properties and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components such as proteins and nucleic acids, leading to various biological effects.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study focusing on benzo[b]thiophenes, compounds similar to this compound demonstrated efficacy against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.91 to 22.86 μg/mL against multidrug-resistant strains . This suggests that the compound may possess similar antimicrobial potential.
Anticancer Activity
The anticancer properties of thiophene derivatives have been explored in various studies. In vitro tests have shown that certain benzo[b]thiophenes exhibit low cytotoxicity while effectively inhibiting cancer cell proliferation. For instance, compounds derived from benzo[b]thiophenes were tested against human cancer cell lines like HeLa and demonstrated promising results . The selectivity index indicates that these compounds could be developed into effective anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with other thiophene derivatives is essential.
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potentially high activity based on structure |
| Compound A (e.g., Methyl benzo[b]thiophene-2-carboxylate) | 10.00 | Moderate | Known for moderate cytotoxicity |
| Compound B (e.g., 5-Nitro-2-thiophenecarboxaldehyde) | 15.00 | High | Exhibits strong anticancer properties |
Case Studies
- Antitubercular Study : A series of benzo[b]thiophenes were tested for their antitubercular activity against both active and dormant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives had MIC values lower than standard treatments like Rifampicin and Isoniazid, suggesting a promising avenue for further research into this compound's potential in treating tuberculosis .
- Neuroprotective Effects : In studies assessing neuroprotective properties, related thiophene compounds were evaluated for their impact on cell viability in neuroblastoma cell lines (SH-SY5Y). These studies indicated that certain derivatives could protect against oxidative stress without exhibiting cytotoxic effects at therapeutic concentrations .
Q & A
Q. What are the typical synthetic routes for preparing Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b]thiophene core followed by functionalization. A common approach includes:
- Nitro group introduction : Diazotization of an amino precursor (e.g., methyl 3-amino-benzo[b]thiophene-2-carboxylate) followed by nitration or substitution with nitrating agents .
- Amide coupling : Reaction of 5-nitrothiophene-2-carboxylic acid with the benzo[b]thiophene scaffold using coupling agents like EDC/HOBt or DCC in solvents such as DMF .
- Esterification : Methylation of carboxylic acid intermediates using methanol under acidic conditions or via methyl halides . Key parameters include temperature (0–60°C), solvent choice (DMF, toluene), and catalysts (Pd(OAc)₂, Cs₂CO₃) to optimize yield and purity .
Q. How can the molecular structure of this compound be characterized?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., nitro, amide, ester groups) and confirm regiochemistry .
- X-ray crystallography : Resolves bond lengths/angles, particularly for the benzo[b]thiophene core and nitrothiophene amide linkage .
- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Q. What are the key functional groups influencing reactivity?
Critical groups include:
- Nitro group : Enhances electrophilicity, participates in reduction reactions, and affects electronic properties of the thiophene ring .
- Amide linkage : Stabilizes conformational rigidity and enables hydrogen bonding with biological targets .
- Ester moiety : Susceptible to hydrolysis under basic/acidic conditions, enabling derivatization (e.g., conversion to carboxylic acids) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during amide coupling?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce competing hydrolysis .
- Catalyst tuning : Employ Pd(OAc)₂ with ligands like BINAP for Buchwald-Hartwig amidation to minimize byproducts .
- Temperature control : Lower temperatures (0–25°C) suppress nitro group reduction or ester hydrolysis .
Q. What computational methods are suitable for predicting the compound’s bioactivity?
- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., kinases) by aligning the nitrothiophene amide moiety with active-site residues .
- QSAR modeling : Correlate substituent effects (e.g., nitro position) with inhibitory activity using descriptors like Hammett constants or electrostatic potential maps .
- DFT calculations : Analyze electron density distribution to predict regioselectivity in electrophilic substitutions .
Q. How can contradictory biological assay data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables such as cell line viability, ATP concentration (for kinase assays), and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to distinguish intrinsic activity from artifact .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate structure-activity relationships (SAR) .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug design : Convert the ester to a phosphate salt or PEGylated derivative for aqueous compatibility .
- Co-solvent systems : Use cyclodextrins or lipid emulsions to improve bioavailability .
- Crystal engineering : Modify crystallization habits via co-crystallization with succinic acid to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
